molecular formula C26H29N5O3 B2838472 N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1251581-66-4

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2838472
CAS No.: 1251581-66-4
M. Wt: 459.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Scientific Research Applications

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is also classified as WGK 3, indicating a high hazard to water .

Preparation Methods

The synthesis of N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-cyclohexyl-3-{2-[(3-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can be compared with other oxadiazole derivatives, such as:

    5-(2-Fluorophenyl)-1,2,4-oxadiazole: Similar in structure but with different substituents, leading to variations in properties and applications.

    5-Phenyl-1,2,4-oxadiazole: Lacks the fluorine and sulfonyl groups, resulting in different chemical behavior

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(3-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18-8-7-9-19(16-18)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-20-10-3-2-4-11-20/h5-9,12-13,16,20H,2-4,10-11,14-15,17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQYMIQXHMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.